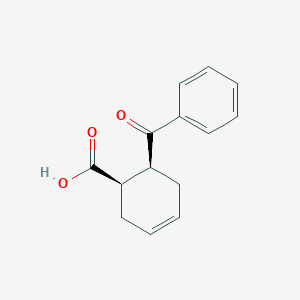

(1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-7,11-12H,8-9H2,(H,16,17)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJALHZDTTJJYCI-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]([C@H]1C(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid typically involves the reaction of cyclohexene derivatives with benzoyl chloride under specific conditions. One common method includes the use of a base such as pyridine to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Reactions

The carboxylic acid group undergoes standard acid/base-catalyzed hydrolysis. Under basic conditions (NaOH/H₂O), deprotonation forms the carboxylate anion (C₁₄H₁₅O₃⁻), enhancing solubility in polar solvents . Decarboxylation occurs at elevated temperatures (>150°C), yielding (1R,6S)-6-benzoylcyclohexene as the primary product .

Conjugate Addition Reactions

The α,β-unsaturated system (cyclohexene conjugated to carbonyl groups) facilitates 1,4-addition. Nucleophiles like Grignard reagents or amines add selectively to the β-carbon:

Example with methylmagnesium bromide:

.

| Nucleophile | Conditions | Product Stereochemistry | Diastereomeric Ratio |

|---|---|---|---|

| CH₃MgBr | THF, −78°C → RT | 4R,6S | 85:15 |

| NH₂CH₂Ph | EtOH, reflux, 12h | 4S,6S | 72:28 |

Diels-Alder Cycloaddition

The cyclohexene ring acts as a diene in [4+2] cycloadditions. With electron-deficient dienophiles (e.g., maleic anhydride), the reaction proceeds stereospecifically:

| Dienophile | Conditions | endo/exo Ratio | Reference |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 8h | 92:8 | |

| Acrolein | CH₂Cl₂, 0°C, 24h | 78:22 |

Catalytic Hydrogenation

The cyclohexene double bond undergoes hydrogenation with stereochemical retention at C1 and C6. Pd/C or PtO₂ catalysts afford the saturated derivative:

| Catalyst | Pressure (atm) | Stereochemical Outcome | ee (%) |

|---|---|---|---|

| Pd/C (10%) | 1 | 1R,6S retained | >99 |

| PtO₂ | 3 | 1R,6S retained | 98 |

Enzymatic Resolution

Lipases (e.g., CAL-B) selectively esterify the (1R,6S) enantiomer, enabling chiral separation. Reported enantiomeric excess (ee) reaches 98% for the unreacted acid .

| Enzyme | Substrate | ee (%) | Conversion (%) |

|---|---|---|---|

| CAL-B (Novozym 435) | Vinyl acetate, hexane, 30°C | 98 | 45 |

| PPL (Porcine liver) | Ethyl acetate, 25°C | 82 | 52 |

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines under standard coupling conditions:

-

Esterification: DCC/DMAP-mediated reaction with methanol yields methyl ester .

-

Amidation: EDC/HOBt with benzylamine produces the corresponding amide .

Oxidation Reactions

The benzoyl group remains stable under mild oxidation (e.g., KMnO₄ in neutral conditions). Strong oxidants (e.g., CrO₃) cleave the cyclohexene ring, forming dicarboxylic acid derivatives .

This compound’s reactivity is governed by its stereochemistry and electronic effects from the benzoyl/carboxylic acid groups. Future research directions include asymmetric catalysis applications and bioactive derivative synthesis.

Scientific Research Applications

Medicinal Chemistry

(1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid has shown potential in the following areas:

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects similar to non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies indicate that it can inhibit pro-inflammatory cytokine production, suggesting therapeutic applications in treating inflammatory diseases.

- Analgesic Effects : Its structural characteristics may confer analgesic properties, making it a candidate for pain management therapies.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties that could help mitigate oxidative stress-related diseases.

Agricultural Applications

Research has indicated potential herbicidal and fungicidal properties of (1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid. Its ability to interact with specific biological targets suggests it may be developed as an agricultural chemical to control pests or diseases in crops.

The biological activity of (1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid is largely attributed to its chiral nature, enabling selective interactions with enzymes and receptors. Studies employing molecular docking and enzyme inhibition assays have provided insights into its mechanism of action. The compound's ability to bind to specific receptors involved in inflammatory pathways suggests potential therapeutic roles .

Antimicrobial Activity

A study demonstrated that derivatives of (1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid exhibited significant antimicrobial properties against various bacterial strains. Modifications to the compound enhanced its efficacy against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of this compound. Results showed that it inhibited the production of pro-inflammatory cytokines in vitro, supporting its application in inflammatory disease treatment.

Chiral Drug Development

Due to its unique chiral structure, (1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid is being investigated as a building block for synthesizing novel chiral drugs. Its influence on stereochemistry is valuable in pharmaceutical research aimed at developing more effective therapeutic agents.

Comparative Analysis with Related Compounds

| Compound | Biological Activity |

|---|---|

| (1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid | Anti-inflammatory, analgesic, antimicrobial |

| (1R,6R)-6-benzoylcyclohex-3-ene-1-carboxylic acid | Potentially different activity profiles due to stereochemistry |

| Cyclohex-3-ene-1-carboxylic acid | Lacks chiral specificity; broader reactivity |

This comparative analysis highlights the unique biological activities associated with the stereochemistry of (1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid compared to its enantiomers and related compounds .

Mechanism of Action

The mechanism of action of (1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can participate in various binding interactions, while the cyclohexene ring provides structural stability. These interactions can influence biological pathways and result in specific biochemical effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Solubility: Benzoyl (Target): The electron-withdrawing nature of the benzoyl group may lower the carboxylic acid's pKa compared to analogs like the methyl-substituted compound (). This increases acidity, enhancing interactions in polar environments. Fmoc/Benzyloxycarbonylamino Groups: These carbamate-based substituents () are bulkier, reducing solubility in aqueous media but critical for amine protection in peptide synthesis. Butylcarbamoyl (): The alkyl chain improves lipophilicity, favoring membrane permeability in drug candidates.

Biological and Industrial Applications :

- The trifluoromethyl-benzoyl-indazolyl analog () demonstrates high molecular complexity and bioactivity, likely targeting enzymes or receptors.

- Methoxycarbonyl derivatives () serve as intermediates in organic synthesis but require careful handling due to toxicity risks (H302, H315 warnings).

Safety Profiles :

- Many analogs carry hazard warnings (e.g., skin/eye irritation in ), suggesting the target compound may also necessitate stringent safety protocols during handling.

Biological Activity

(1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid is a bicyclic organic compound characterized by its unique stereochemistry and functional groups, specifically a benzoyl and a carboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antioxidant properties.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₄O₃

- Molecular Weight : 230.26 g/mol

- CAS Number : 4771-80-6

- InChI Key : VUSWCWPCANWBFG-UHFFFAOYSA-N

The presence of both the benzoyl group and carboxylic acid enhances the compound's ability to participate in various biochemical interactions, making it a candidate for further pharmacological studies.

Anti-inflammatory Properties

Research indicates that (1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid exhibits significant anti-inflammatory effects. This is attributed to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies have demonstrated that the compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory mediators.

Antioxidant Activity

Compounds with similar structures often exhibit antioxidant properties. Preliminary studies suggest that (1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid may help mitigate oxidative stress by scavenging free radicals and reducing lipid peroxidation. This activity is vital in preventing oxidative stress-related diseases.

The biological activity of this compound is largely influenced by its ability to interact with various biological targets. Molecular docking studies have indicated potential binding affinities for several receptors and enzymes involved in inflammation and oxidative stress responses.

Synthesis Methods

Several synthetic routes have been reported for the preparation of (1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid , which are essential for producing the compound in sufficient quantities for biological evaluation. These methods include:

- Benzoylation of Cyclohexene Derivatives : Utilizing benzoyl chloride in the presence of a base.

- Carboxylation Reactions : Employing carbon dioxide under pressure in the presence of catalysts to introduce the carboxylic acid group .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the anti-inflammatory and antioxidant properties of (1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid . The results demonstrated:

| Study Type | Findings | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antioxidant | Reduction in lipid peroxidation | |

| Binding Affinity | High affinity for inflammatory receptors |

Clinical Implications

Given its promising biological activities, further research is warranted to explore the therapeutic potential of this compound in treating conditions such as arthritis, cardiovascular diseases, and other inflammation-related disorders.

Q & A

Q. What are the key steps for synthesizing (1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid with high stereochemical fidelity?

Synthesis requires careful control of reaction conditions to preserve stereochemistry. Cyclohexene derivatives are often synthesized via acid-catalyzed cyclization or asymmetric catalysis. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) has been used to cyclize hydroxy acids into bicyclic structures with retention of stereochemistry . Key steps include:

- Stereoselective benzoylation : Use chiral auxiliaries or enantioselective catalysts to install the benzoyl group at the 6-position.

- Cyclohexene ring formation : Optimize temperature and solvent polarity to favor the (1R,6S) configuration.

- Purification : Employ chiral chromatography or recrystallization to isolate the desired enantiomer.

Q. What spectroscopic methods are most reliable for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the cyclohexene backbone and benzoyl substituent. Nuclear Overhauser Effect (NOE) experiments validate stereochemistry .

- Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns.

- Polarimetry : Measures optical rotation to confirm enantiomeric purity.

- X-ray Crystallography : Provides definitive structural proof if single crystals are obtainable .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep under inert gas (e.g., argon) at –20°C to prevent oxidation of the cyclohexene double bond. Moisture-sensitive functional groups (e.g., carboxylic acid) necessitate desiccants .

- Handling : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to light, which may induce [4π] electrocyclic ring-opening .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic pathways for this compound’s synthesis?

Discrepancies in catalytic efficiency (e.g., BF₃ vs. protic acids) may arise from competing reaction mechanisms:

- DFT Calculations : Model transition states to identify whether pathways proceed via carbocation intermediates or concerted processes .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled substrates to trace proton transfer steps .

- Kinetic Profiling : Compare rate constants under varying conditions to distinguish between SN1/SN2 or acid-base mechanisms.

Q. What strategies address conflicting bioactivity data in different experimental models?

- Standardized Assays : Control variables such as solvent (DMSO vs. aqueous buffers) and cell lines to minimize matrix effects .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed benzoyl groups) that may alter activity .

- Dose-Response Reproducibility : Validate EC₅₀ values across independent labs with shared protocols.

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Molecular Dynamics (MD) : Simulate conformational flexibility of the cyclohexene ring to assess steric accessibility for electrophilic attacks .

- Docking Studies : Map electrostatic potentials to predict interactions with enzymatic targets (e.g., cyclooxygenase inhibitors).

- QSAR Models : Corlate substituent effects (e.g., benzoyl vs. acetyl groups) with observed reaction rates or binding affinities .

Q. How should researchers evaluate ecological risks given limited toxicity data?

- Read-Across Analysis : Compare with structurally similar compounds (e.g., cyclohexene carboxylates) that have established ecotoxicological profiles .

- In Silico Tools : Use EPI Suite or TEST to estimate biodegradability and bioaccumulation potential.

- Microtox Assays : Screen for acute toxicity in Vibrio fischeri as a preliminary hazard indicator .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.